molecular formula C10H7ClN2O2 B15068071 4-Chloro-8-methyl-3-nitroquinoline

4-Chloro-8-methyl-3-nitroquinoline

Cat. No.: B15068071
M. Wt: 222.63 g/mol
InChI Key: HSIHPRHIBLGDGE-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position, a methyl group at the 8th position, and a nitro group at the 3rd position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-3-nitroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as solvent can yield nitroquinoline derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods aim to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-3-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 4-Chloro-8-methyl-3-aminoquinoline.

    Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-8-methyl-3-nitroquinoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and antiviral activities. This compound can be explored for similar therapeutic applications.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl group can influence the compound’s binding affinity to enzymes and receptors, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methyl-3-nitroquinoline is unique due to the specific arrangement of its substituents, which can lead to distinct chemical reactivity and biological activity. The presence of the nitro group at the 3rd position and the chlorine atom at the 4th position differentiates it from other quinoline derivatives and can result in unique interactions with biological targets.

Properties

IUPAC Name

4-chloro-8-methyl-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-7-9(11)8(13(14)15)5-12-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIHPRHIBLGDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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